molecular formula C13H14N4 B13319030 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13319030
M. Wt: 226.28 g/mol
InChI Key: UDFCPTVLJGKULD-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with an isobutyl group at position 1, a pyridin-3-yl group at position 3, and a nitrile (-CN) moiety at position 3. This structure combines aromatic pyridine and pyrazole rings, which are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions with biological targets.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-3-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-10(2)9-17-12(7-14)6-13(16-17)11-4-3-5-15-8-11/h3-6,8,10H,9H2,1-2H3

InChI Key

UDFCPTVLJGKULD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CN=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The pyridin-3-yl group in the target compound distinguishes it from simpler analogues like 1-Methyl-1H-pyrazole-5-carbonitrile, enabling enhanced interactions with aromatic residues in enzyme binding pockets .
  • Replacing the isobutyl group with smaller alkyl chains (e.g., methyl) reduces steric bulk but may compromise pharmacokinetic properties like half-life .
  • The nitrile group (-CN) is critical for electronic effects; its replacement with a carboxylate ester (as in ) alters polarity and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : The pyridin-3-yl group increases water solubility compared to purely alkyl-substituted pyrazoles (e.g., 3-isopropyl analogue in ).
  • Stability : The nitrile group may confer resistance to hydrolysis relative to ester-containing analogues (e.g., ).

Biological Activity

1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C13H14N4\text{C}_{13}\text{H}_{14}\text{N}_{4}
  • Molecular Weight : 226.28 g/mol
  • CAS Number : Not explicitly listed in available sources but can be derived from its structure.

This compound belongs to the pyrazole family, which has been extensively studied for various pharmacological activities.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile have demonstrated inhibitory effects against various cancer cell lines, including breast and lung cancer cells.

Case Study : A study evaluated the cytotoxic effects of several pyrazoles on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. The IC50 values for these compounds ranged from 5 to 15 µM, suggesting potent activity against tumor cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings :

  • A series of pyrazole derivatives were tested for their ability to inhibit nitric oxide production in LPS-stimulated macrophages. The most active compounds exhibited IC50 values below 50 µg/mL, comparable to established anti-inflammatory drugs like diclofenac .
CompoundIC50 (µg/mL)Mechanism of Action
Pyrazole A45COX-2 inhibition
Pyrazole B38Inhibition of TNF-α production
Pyrazole C50NF-kB pathway inhibition

Antibacterial Activity

In addition to antitumor and anti-inflammatory effects, the antibacterial properties of pyrazole derivatives have been documented. These compounds have shown efficacy against a range of bacterial strains.

Case Study : A study assessed the antibacterial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL, highlighting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their pharmacological properties.

PositionModificationEffect on Activity
C3Methyl groupIncreased antitumor activity
N1Alkyl chainEnhanced anti-inflammatory effects
C5HalogenImproved antibacterial potency

Q & A

Q. What are the established synthetic routes for 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, and what key reaction conditions influence yield and purity?

Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles. A documented approach for analogous pyrazole-carbonitriles includes:

  • Step 1: Reacting 3-(pyridin-3-yl)acrylonitrile with isobutylhydrazine in ethanol under reflux to form the pyrazole core.
  • Step 2: Introducing the nitrile group via nucleophilic substitution using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnCl₂).
    Critical factors include temperature control (60–80°C), solvent polarity (preferring DMF or acetonitrile), and stoichiometric ratios of reactants to minimize byproducts. Yields are optimized by slow addition of reagents and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ ~8.5–8.7 ppm for pyridyl protons, δ ~6.5 ppm for pyrazole protons) confirm substitution patterns and electronic environments.
  • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C–N bonds: ~1.33–1.38 Å) and dihedral angles between the pyridine and pyrazole rings. Disorder in the isobutyl group may require anisotropic displacement parameter modeling .
  • IR Spectroscopy: Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (pyridyl C=C) validate functional groups .

Q. What preliminary biological screening data exist for this compound, and how do researchers validate its pharmacological potential?

Initial studies on pyrazole-carbonitriles reveal:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans in agar dilution assays.
  • Enzyme Inhibition: IC₅₀ values <10 µM for COX-2 and EGFR kinase inhibition in fluorometric assays.
    Validation involves dose-response curves, cytotoxicity profiling (MTT assays), and comparative analysis with structural analogs (e.g., pyridin-2-yl vs. pyridin-3-yl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between studies on pyrazole-carbonitrile derivatives?

Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Structural Analogues: Subtle substituent changes (e.g., isobutyl vs. difluoromethyl groups) alter logP and bioavailability.
    Resolution Strategies:
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform meta-analyses using QSAR models to correlate substituent effects with activity trends .

Q. What computational approaches predict the reactivity and binding modes of this compound with biological targets?

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMO) and electrostatic potential (ESP) maps, revealing nucleophilic sites (e.g., pyridyl N-atom).
  • Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 5KIR) to identify hydrogen bonds with Arg120 and hydrophobic interactions with Val523. Validation via MD simulations (100 ns) assesses binding stability .

Q. What strategies optimize regioselectivity challenges in synthesizing 3-pyridyl-substituted pyrazole derivatives?

  • Directing Groups: Use electron-withdrawing substituents (e.g., –NO₂) on the pyridine ring to guide cyclization.
  • Microwave-Assisted Synthesis: Enhances regioselectivity (e.g., 95% yield for 3-pyridyl vs. <5% for 4-pyridyl isomers) by reducing side reactions.
  • Catalytic Systems: Pd(OAc)₂/Xantphos promotes selective C–N bond formation at the 3-position .

Q. How do researchers address crystallographic disorder in pyrazole-containing compounds during structural refinement?

  • Occupancy Refinement: Split the isobutyl group into two positions with partial occupancy (e.g., 60:40 ratio).
  • Restraints: Apply SIMU/DELU restraints in SHELXL to model anisotropic displacement parameters. Validate using R-factor convergence (R1 <5%) and residual density maps .

Q. What structure-activity relationship (SAR) trends are observed for pyridine-substituted pyrazole carbonitriles in medicinal chemistry?

  • Pyridine Position: 3-Pyridyl derivatives show 10-fold higher EGFR inhibition than 2-pyridyl analogs due to improved π-π stacking with Tyr845.
  • Substituent Effects: Isobutyl groups enhance membrane permeability (logP ~2.5) compared to methyl derivatives (logP ~1.8).
  • Nitrile Functionality: Critical for forming hydrogen bonds with catalytic lysine residues (e.g., K721 in EGFR) .

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